molecular formula C6H12ClNO2 B13732851 Carbamic acid, propyl-, 2-chloroethyl ester CAS No. 20074-88-8

Carbamic acid, propyl-, 2-chloroethyl ester

Cat. No.: B13732851
CAS No.: 20074-88-8
M. Wt: 165.62 g/mol
InChI Key: RWEFVPQWLOQTSN-UHFFFAOYSA-N
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Description

Carbamic acid, propyl-, 2-chloroethyl ester is a chemical compound with the molecular formula C6H12ClNO2. It is an ester derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2-chloroethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, propyl-, 2-chloroethyl ester typically involves the reaction of propyl carbamate with 2-chloroethanol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include moderate temperatures and controlled pH levels to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, propyl-, 2-chloroethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a catalyst, resulting in the formation of propyl carbamate and 2-chloroethanol.

    Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

    Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.

Major Products Formed

    Hydrolysis: Propyl carbamate and 2-chloroethanol.

    Substitution: Various derivatives depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Carbamic acid, propyl-, 2-chloroethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, propyl-, 2-chloroethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, 2-chloroethyl ester: Similar structure but lacks the propyl group.

    Ethyl carbamate: An ester of carbamic acid with an ethyl group instead of a 2-chloroethyl group.

    Methyl carbamate: An ester of carbamic acid with a methyl group.

Uniqueness

Carbamic acid, propyl-, 2-chloroethyl ester is unique due to the presence of both the propyl and 2-chloroethyl groups, which confer specific chemical and biological properties

Properties

CAS No.

20074-88-8

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

2-chloroethyl N-propylcarbamate

InChI

InChI=1S/C6H12ClNO2/c1-2-4-8-6(9)10-5-3-7/h2-5H2,1H3,(H,8,9)

InChI Key

RWEFVPQWLOQTSN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OCCCl

Origin of Product

United States

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